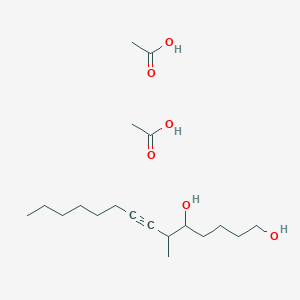![molecular formula C13H16O3 B12597968 (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol CAS No. 646520-62-9](/img/structure/B12597968.png)
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a pentyn-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of pent-4-yn-2-ol, followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can form hydrogen bonds or participate in covalent bonding with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenylacetic acid: Similar in having a methoxyphenyl group but differs in the presence of a carboxylic acid group instead of the alkyne and hydroxyl groups.
4-Pentyn-2-ol: Shares the pentyn-2-ol moiety but lacks the methoxyphenyl group.
Uniqueness
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is unique due to its combination of a methoxyphenyl group and a pentyn-2-ol moiety. This structural combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
646520-62-9 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-3-4-12(14)10-16-9-11-5-7-13(15-2)8-6-11/h1,5-8,12,14H,4,9-10H2,2H3/t12-/m0/s1 |
Clé InChI |
OPFGZUFDGCEXQI-LBPRGKRZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC[C@H](CC#C)O |
SMILES canonique |
COC1=CC=C(C=C1)COCC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
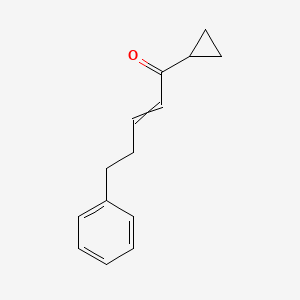

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)

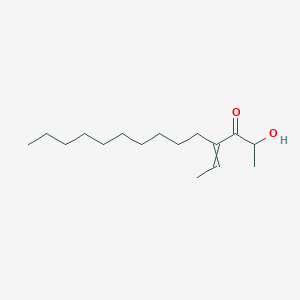
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
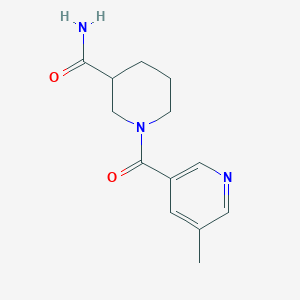
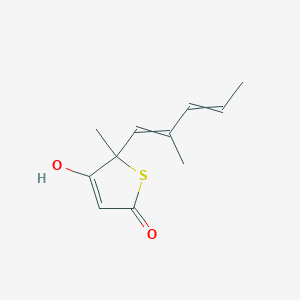
![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
